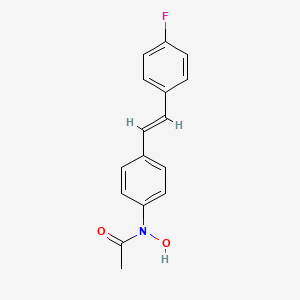
trans-N-(p-(p-Fluorostyryl)phenyl)acetohydroxamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-N-(p-(p-Fluorostyryl)phenyl)acetohydroxamic acid: is a synthetic organic compound that belongs to the class of hydroxamic acids. Hydroxamic acids are known for their ability to chelate metal ions and inhibit enzymes, making them valuable in various scientific and industrial applications. The presence of a fluorostyryl group in this compound adds unique properties, potentially enhancing its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-N-(p-(p-Fluorostyryl)phenyl)acetohydroxamic acid typically involves a multi-step process. One common method includes the following steps:
Synthesis of p-Fluorostyrene: This can be achieved through the dehydrohalogenation of p-fluorobenzyl chloride using a strong base like potassium tert-butoxide.
Formation of p-(p-Fluorostyryl)benzene: The p-fluorostyrene undergoes a Heck coupling reaction with iodobenzene in the presence of a palladium catalyst to form p-(p-fluorostyryl)benzene.
Acetohydroxamic Acid Formation: The final step involves the reaction of p-(p-fluorostyryl)benzene with acetohydroxamic acid under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxamic acid moiety, leading to the formation of nitroso derivatives.
Reduction: Reduction reactions can target the double bond in the fluorostyryl group, converting it to a single bond and forming a saturated derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of saturated derivatives.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
Chemistry:
- Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology:
- Investigated for its enzyme inhibitory activity, particularly against metalloproteases and ureases.
Medicine:
- Potential applications in cancer therapy due to its ability to inhibit enzymes involved in tumor growth and metastasis.
Industry:
- Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of trans-N-(p-(p-Fluorostyryl)phenyl)acetohydroxamic acid primarily involves its ability to chelate metal ions and inhibit enzyme activity. The hydroxamic acid moiety binds to the active site of metalloproteases, preventing the enzyme from catalyzing its substrate. This inhibition can disrupt various biological pathways, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
Acetohydroxamic Acid: A simpler hydroxamic acid used as a urease inhibitor.
N-Hydroxybenzamide: Another hydroxamic acid with similar enzyme inhibitory properties.
Uniqueness:
- The presence of the fluorostyryl group in trans-N-(p-(p-Fluorostyryl)phenyl)acetohydroxamic acid enhances its reactivity and potential biological activity compared to simpler hydroxamic acids. This unique structure allows for more diverse applications in scientific research and industry.
Properties
CAS No. |
63407-56-7 |
|---|---|
Molecular Formula |
C16H14FNO2 |
Molecular Weight |
271.29 g/mol |
IUPAC Name |
N-[4-[(E)-2-(4-fluorophenyl)ethenyl]phenyl]-N-hydroxyacetamide |
InChI |
InChI=1S/C16H14FNO2/c1-12(19)18(20)16-10-6-14(7-11-16)3-2-13-4-8-15(17)9-5-13/h2-11,20H,1H3/b3-2+ |
InChI Key |
CPWHQTYKIDGOEX-NSCUHMNNSA-N |
Isomeric SMILES |
CC(=O)N(C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)F)O |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)C=CC2=CC=C(C=C2)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


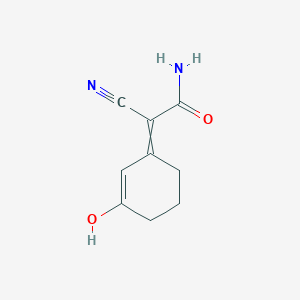
![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL dodecanoate](/img/structure/B14502101.png)
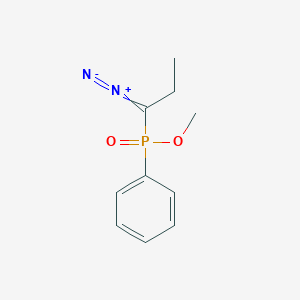
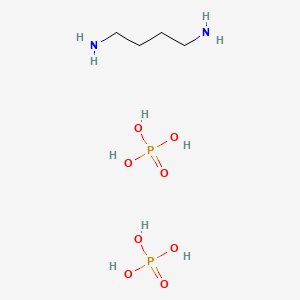
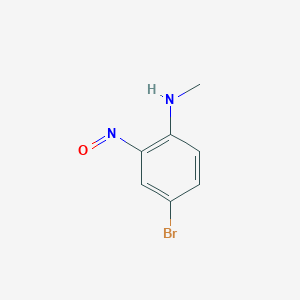


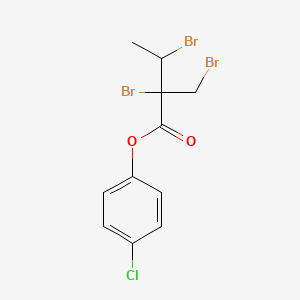
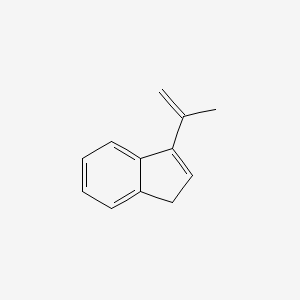
![3-[3-(Trimethylsilyl)prop-2-yn-1-yl]pentane-2,4-dione](/img/structure/B14502143.png)
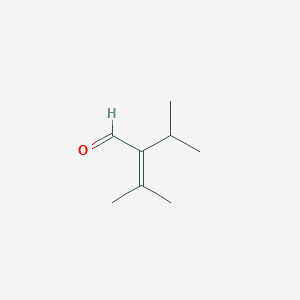


![(2S)-4,5'-Dimethyl-1,1',3,3'-tetrahydro-2,2'-spirobi[indene]](/img/structure/B14502181.png)
